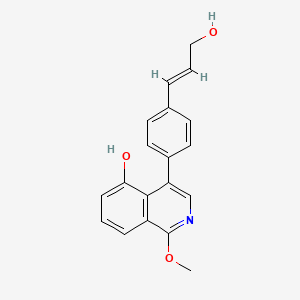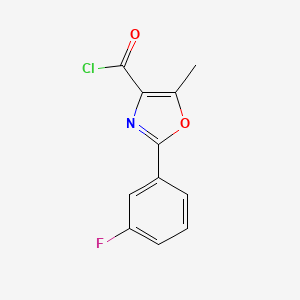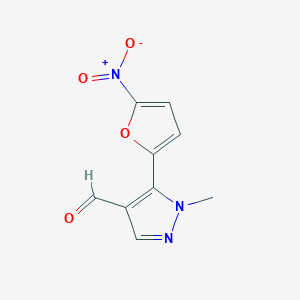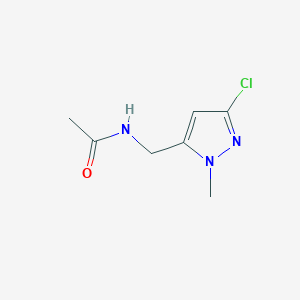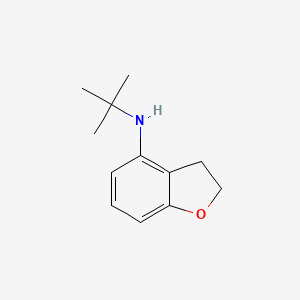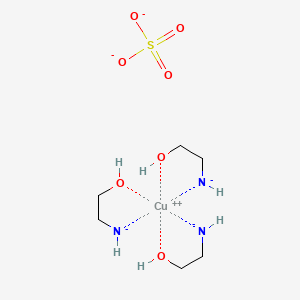
Tris(ethanolamine)copper(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(ethanolamine)copper(2+) can be synthesized by reacting copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with triethanolamine in an aqueous or alcoholic medium. The reaction typically involves mixing an aqueous solution of the copper(II) salt with triethanolamine under controlled pH conditions. The resulting complex can be isolated by crystallization or precipitation methods .
Industrial Production Methods
Industrial production of tris(ethanolamine)copper(2+) involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as solvent extraction, filtration, and recrystallization are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tris(ethanolamine)copper(2+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper(II) center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The triethanolamine ligands can be substituted by other ligands, such as ammonia or other amines, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the copper(II) center.
Reducing Agents: Sodium borohydride or hydrazine can reduce copper(II) to copper(I).
Substitution Reagents: Ammonia or other amines can replace triethanolamine ligands under appropriate conditions.
Major Products
Oxidation Products: Copper(III) complexes or oxides.
Reduction Products: Copper(I) complexes or metallic copper.
Substitution Products: Complexes with different ligands, such as copper(II) ammine complexes.
Scientific Research Applications
Tris(ethanolamine)copper(2+) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Electrochemistry: The compound is employed in electrochemical studies for electrodeposition and corrosion inhibition.
Environmental Science: It is used in the degradation of phenolic compounds and other pollutants due to its catalytic properties.
Biomedicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of tris(ethanolamine)copper(2+) involves coordination and redox processes:
Coordination: The triethanolamine ligands coordinate with the copper(II) center, stabilizing the complex and facilitating various chemical reactions.
Redox Activity: The copper(II) center can undergo redox changes, which are crucial for its catalytic and electrochemical activities.
Comparison with Similar Compounds
Similar Compounds
Copper(II) Salicylate Complex: Similar in structure but with salicylate ligands.
Copper(II) Cinnamate Complex: Contains cinnamate ligands instead of triethanolamine.
Cobalt(II) Triethanolamine Complex: Similar coordination with cobalt(II) instead of copper(II).
Uniqueness
Tris(ethanolamine)copper(2+) is unique due to its specific coordination environment and the versatility of triethanolamine ligands. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C6H18CuN3O7S-3 |
|---|---|
Molecular Weight |
339.84 g/mol |
IUPAC Name |
copper;2-hydroxyethylazanide;sulfate |
InChI |
InChI=1S/3C2H6NO.Cu.H2O4S/c3*3-1-2-4;;1-5(2,3)4/h3*3-4H,1-2H2;;(H2,1,2,3,4)/q3*-1;+2;/p-2 |
InChI Key |
ODZOYSTYYISJIY-UHFFFAOYSA-L |
Canonical SMILES |
C(CO)[NH-].C(CO)[NH-].C(CO)[NH-].[O-]S(=O)(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


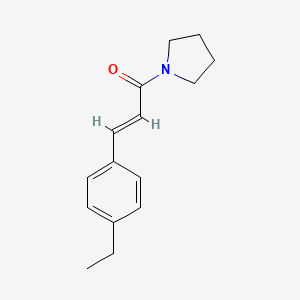
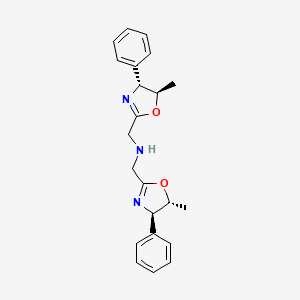
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
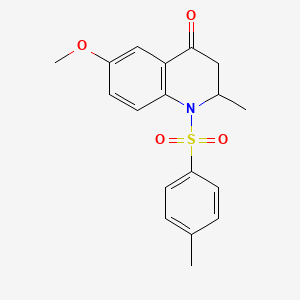
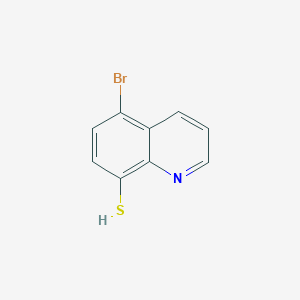

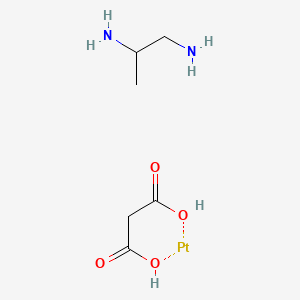
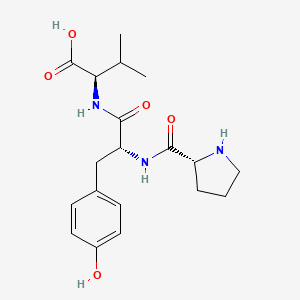
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
